Regioisomeric Differentiation: 2,5-Dichlorophenyl vs. 2,3-, 3,4-, and 3,5-Dichloro Substitution Patterns
CAS 922892-04-4 bears a 2,5-dichlorophenyl substitution pattern that is geometrically and electronically distinct from its three closest regioisomers: CAS 922958-88-1 (2,3-dichloro), CAS 872988-00-6 (3,4-dichloro), and CAS 923061-39-6 (3,5-dichloro) [1]. In the 2,5-isomer, the two chlorine atoms are positioned para to each other across the ring, creating a molecular dipole that differs in magnitude and direction from the meta-arrangement of the 3,5-isomer or the ortho-arrangement of the 2,3-isomer. Quantitative logP differences among these regioisomers are estimated at approximately 0.2–0.5 log units based on fragment-based calculations, with the 2,5-isomer predicted to have marginally higher lipophilicity (cLogP ≈ 3.4) than the 3,5-isomer (cLogP ≈ 3.1) [2]. Direct comparative biological data are not publicly available for these specific regioisomers; however, in related pyridazine N-aryl acetamide series, regioisomeric variation of chloro substitution has been shown to alter enzyme inhibitory IC50 values by factors of 2- to 10-fold against α-glucosidase, demonstrating the functional non-equivalence of these substitution patterns [3].
| Evidence Dimension | Halogen substitution regiochemistry and predicted lipophilicity |
|---|---|
| Target Compound Data | 2,5-dichlorophenyl; cLogP ≈ 3.4 (estimated); dipole vector oriented along para-axis |
| Comparator Or Baseline | 2,3-dichloro (CAS 922958-88-1, cLogP ≈ 3.3); 3,4-dichloro (CAS 872988-00-6, cLogP ≈ 3.2); 3,5-dichloro (CAS 923061-39-6, cLogP ≈ 3.1) |
| Quantified Difference | ΔcLogP ≈ 0.2–0.5 units across regioisomers; regioisomeric α-glucosidase IC50 variation 2- to 10-fold in related series |
| Conditions | In silico cLogP calculation (fragment-based); α-glucosidase inhibition data from pyridazine N-aryl acetamide series (see REFS-3) |
Why This Matters
The 2,5-dichloro substitution pattern cannot be assumed equipotent with other dichloro regioisomers; procurement for SAR studies must specify this exact isomer to avoid confounding biological data.
- [1] Kuujia.com. Structural and property comparison of dichlorophenyl-pyridazinyl-sulfanylacetamide regioisomers: CAS 922892-04-4 (2,5-dichloro), CAS 922958-88-1 (2,3-dichloro), CAS 872988-00-6 (3,4-dichloro), CAS 923061-39-6 (3,5-dichloro). View Source
- [2] Calculated logP values derived from fragment-based methods (Crippen/Viswanadhan) for C17H12Cl2N4OS regioisomers. Values are estimates pending experimental determination. View Source
- [3] Alizadeh, B. H.; et al. Design and synthesis of novel pyridazine N-aryl acetamides: In-vitro evaluation of α-glucosidase inhibition, docking, and kinetic studies. Bioorganic Chemistry, 2020, 104, 104071. View Source
